molecular formula C7H4BrClF2 B3031022 1-Bromo-2-chloro-4-(difluoromethyl)benzene CAS No. 1261614-16-7

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Cat. No.: B3031022
CAS No.: 1261614-16-7
M. Wt: 241.46
InChI Key: FZWYGWWGQSFDLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 4-(difluoromethyl)benzene. The process typically includes:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.

    Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to introduce the chlorine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the halogen atoms can be replaced by other nucleophiles.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents like phenylboronic acid, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include methoxy or tert-butyl derivatives.

    Coupling Products: Biaryl compounds with various substituents depending on the boronic acid used.

Scientific Research Applications

1-Bromo-2-chloro-4-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)benzene in chemical reactions involves:

    Electrophilic Aromatic Substitution (EAS): The bromine and chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring.

    Palladium-Catalyzed Coupling: In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

Comparison with Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: 1-Bromo-2-chloro-4-(difluoromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group, which imparts distinct reactivity and properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-bromo-2-chloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYGWWGQSFDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719190
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-16-7
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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